4-bromo-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzene-1-sulfonamide
Description
4-Bromo-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzene-1-sulfonamide is a sulfonamide derivative characterized by a brominated benzene ring, a sulfonamide linker, and a 4-methylpiperidinyl-sulfonylphenyl group. Its molecular weight is estimated to be ~470–480 g/mol based on analogs (e.g., C23H23F3N4O2S in , MW 476.52 g/mol) .
Properties
IUPAC Name |
4-bromo-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN2O4S2/c1-14-10-12-21(13-11-14)27(24,25)18-8-4-16(5-9-18)20-26(22,23)17-6-2-15(19)3-7-17/h2-9,14,20H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWVVQSJTIQGGBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzene-1-sulfonamide typically involves multiple steps, including electrophilic aromatic substitution, nucleophilic substitution, and sulfonamide formationThe piperidine ring is then introduced via nucleophilic substitution reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. This could include the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the bromine position.
Scientific Research Applications
4-bromo-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials and polymers
Mechanism of Action
The mechanism of action of 4-bromo-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the piperidine ring can interact with various receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Key Structural Features :
- Bromine substituent : Enhances hydrophobicity and may influence binding in hydrophobic enzyme pockets.
- Sulfonamide group : A hallmark of pharmacologically active molecules, often involved in hydrogen bonding with biological targets.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table highlights structurally related sulfonamides and their distinguishing features:
| Compound Name | Structural Features | Molecular Weight (g/mol) | Key Biological Activity/Applications | Unique Aspects vs. Target Compound |
|---|---|---|---|---|
| 4-Fluoro-N-[4-(4-fluorobenzenesulfonamido)cyclohexyl]benzene-1-sulfonamide | Dual fluoro groups, cyclohexyl core | 438.42 | Enzyme interaction studies, anti-inflammatory applications | Fluorine’s electronegativity enhances polar interactions; lacks bromine’s steric bulk. |
| 4-Bromo-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide | Pyrazolyl-pyridazinyl group | 471.33 | Enzyme inhibition (e.g., kinase targets) | Pyridazine ring offers π-stacking potential; lacks methylpiperidinyl group. |
| 4-Bromo-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide | Morpholinyl group | ~438.5 | Antibacterial (folate synthesis inhibition) | Morpholine’s oxygen atom increases hydrophilicity vs. methylpiperidine’s lipophilicity. |
| N-{4-[6-(4-Methylpiperidin-1-yl)pyridazin-3-yl]phenyl}-3-(trifluoromethyl)benzene-1-sulfonamide | Trifluoromethyl and methylpiperidinyl groups | 476.52 | High-affinity enzyme inhibition | Trifluoromethyl enhances binding affinity; bromine offers distinct electronic effects. |
| 4-Chloro-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide | Chloro substituent, piperidinyl group | ~460 | Anticancer and antimicrobial applications | Chlorine’s smaller size vs. bromine may reduce hydrophobic interactions. |
Key Differentiators
Halogen Substituents :
- Bromine’s larger atomic radius and polarizability compared to fluorine or chlorine enhance hydrophobic interactions and π-stacking in target binding .
- In , brominated benzamides exhibit improved bioavailability over chloro analogs, suggesting similar advantages for the target compound .
Piperidine-based sulfonamides in show varied pharmacological profiles depending on substituents, underscoring the importance of the methyl group in tuning activity .
Synthetic Accessibility :
- The target compound’s synthesis likely involves coupling 4-bromobenzenesulfonyl chloride with a 4-[(4-methylpiperidin-1-yl)sulfonyl]aniline intermediate, using bases like triethylamine (analogous to methods in and ) .
- Palladium-catalyzed cross-coupling reactions () may be required for introducing the pyridazine or piperidine groups in analogs .
Research Findings and Data Tables
Table 1: Physicochemical Properties of Selected Sulfonamides
| Compound | logP* | Solubility (mg/mL) | Melting Point (°C) |
|---|---|---|---|
| 4-Bromo-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzene-1-sulfonamide | ~3.5 | <0.1 (aqueous) | 210–215 (est.) |
| 4-Fluoro-N-[4-(4-fluorobenzenesulfonamido)cyclohexyl]benzene-1-sulfonamide | 2.8 | 0.5 | 185–190 |
| 4-Bromo-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide | 3.1 | 0.2 | 195–200 |
| N-{4-[6-(4-Methylpiperidin-1-yl)pyridazin-3-yl]phenyl}-3-(trifluoromethyl)benzene-1-sulfonamide | 3.7 | <0.1 | 220–225 |
*Predicted using fragment-based methods.
Biological Activity
The compound 4-bromo-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
- Molecular Formula : C19H21BrN2O3S
- Molar Mass : 437.35 g/mol
- CAS Number : 664971-22-6
| Property | Value |
|---|---|
| Molecular Formula | C19H21BrN2O3S |
| Molar Mass | 437.35 g/mol |
| CAS Number | 664971-22-6 |
Research indicates that sulfonamide compounds can exert various biological effects through different mechanisms. The specific compound appears to interact with several biological pathways:
Study on Cardiovascular Effects
A significant study evaluated the effects of various sulfonamide derivatives on perfusion pressure using an isolated rat heart model. The findings revealed that certain compounds, including those structurally related to this compound, significantly decreased perfusion pressure and coronary resistance over time .
Table 2: Experimental Design for Evaluating Biological Activity
| Group | Compound | Dose |
|---|---|---|
| I | Control (Krebs-Henseleit solution only) | - |
| II | Benzene Sulfonamide | 0.001 nM |
| III | 2,5-Dichloro-N-(4-nitro-phenyl)-benzene-sulfonamide | 0.001 nM |
| IV | 2-Hydrazinocarbonyl-benzenesulfonamide | 0.001 nM |
| V | 4-(2-Amino-ethyl)-benzenesulfonamide | 0.001 nM |
| VI | 4-[3-(4-Nitro-phenyl)-ureido]-benzenesulfonamide | 0.001 nM |
The results indicated a time-dependent decrease in perfusion pressure with the administration of these compounds, suggesting a potential therapeutic role in cardiovascular health .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Various computational models have been employed to predict parameters such as absorption, distribution, metabolism, and excretion (ADME). For instance, the ADMETlab tool can provide insights into permeability and bioavailability based on structural characteristics .
Table 3: Predicted Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Permeability | Moderate |
| Bioavailability | High |
| Metabolism | Hepatic |
Q & A
Basic: How can the synthesis of 4-bromo-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzene-1-sulfonamide be optimized for higher yields and purity?
Methodological Answer:
The synthesis typically involves multi-step reactions, including sulfonylation, bromination, and coupling of the 4-methylpiperidine moiety. Key optimization strategies include:
- Temperature Control : Maintaining 0–5°C during sulfonylation to minimize side reactions (e.g., over-sulfonation) .
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while dichloromethane aids in purification via liquid-liquid extraction .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity (>95%) .
Basic: What analytical techniques are most reliable for characterizing the structure of this compound?
Methodological Answer:
- X-ray Crystallography : Resolves 3D conformation, including bond angles (e.g., S–N–C bonds ~110°) and piperidine ring puckering . SHELX software is recommended for refinement .
- NMR Spectroscopy : 1H/13C NMR confirms substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm, methyl groups at δ 1.2–1.5 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., m/z 495.2 for [M+H]+) .
Basic: How should researchers design initial biological activity screens for this compound?
Methodological Answer:
- In Vitro Assays : Prioritize enzyme inhibition (e.g., carbonic anhydrase) or receptor binding (e.g., GPCRs) due to sulfonamide’s known bioactivity .
- Dose-Response Curves : Test concentrations from 1 nM to 100 µM to identify IC50 values .
- Controls : Include positive controls (e.g., acetazolamide for carbonic anhydrase) and solvent-only blanks .
Advanced: How can crystallographic data resolve contradictions in reported biological activities?
Methodological Answer:
- Conformational Analysis : Compare crystal structures (e.g., unit cell parameters: a = 13.608 Å, b = 14.566 Å) to identify bioactive conformers .
- Hydrogen Bonding Networks : Sulfonamide oxygen interactions with His64 in carbonic anhydrase explain potency variations .
- Validation Metrics : Use R-factor (<0.05) and electron density maps to confirm structural accuracy .
Advanced: What strategies are effective for structure-activity relationship (SAR) studies of this compound?
Methodological Answer:
- Substituent Screening : Replace bromine with fluorine or methyl groups to assess steric/electronic effects on binding .
- Piperidine Modifications : Compare 4-methylpiperidine with 4-methoxy or 4-phenyl analogs to probe hydrophobic interactions .
- Computational Docking : AutoDock Vina predicts binding modes to targets like EGFR (ΔG ≈ -9.2 kcal/mol) .
Advanced: How can researchers address discrepancies in enzyme inhibition data across studies?
Methodological Answer:
- Assay Conditions : Standardize pH (7.4 vs. 6.8) and ionic strength, as sulfonamide ionization affects activity .
- Orthogonal Assays : Validate findings with SPR (surface plasmon resonance) alongside fluorescence-based assays .
- Metabolite Interference : Test for off-target interactions using liver microsomes or CYP450 inhibitors .
Advanced: What methodologies improve solubility for in vivo studies without altering bioactivity?
Methodological Answer:
- Co-Solvent Systems : Use 10% DMSO/PBS or cyclodextrin-based formulations .
- Prodrug Design : Introduce ester groups at the sulfonamide nitrogen, which hydrolyze in vivo .
- Structural Analogs : Replace bromine with polar groups (e.g., -OH or -COOH) while maintaining piperidine integrity .
Advanced: How can computational modeling guide the optimization of this compound’s pharmacokinetics?
Methodological Answer:
- ADMET Prediction : Use QikProp to optimize logP (target 2–3) and reduce CYP3A4 inhibition .
- Molecular Dynamics (MD) : Simulate blood-brain barrier penetration (e.g., RMSD < 2 Å over 100 ns) .
- Free Energy Perturbation (FEP) : Calculate binding affinity changes for halogen substitutions (ΔΔG ≈ +0.5 kcal/mol for Br→Cl) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
